molecular formula C7H6N4O B1317582 3-(1H-Tetrazol-5-yl)phenol CAS No. 96859-34-6

3-(1H-Tetrazol-5-yl)phenol

Cat. No.: B1317582
CAS No.: 96859-34-6
M. Wt: 162.15 g/mol
InChI Key: IZORRBUQWFSCII-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-yl)phenol is a chemical compound with the molecular formula C7H6N4O It is characterized by the presence of a tetrazole ring attached to a phenol group

Scientific Research Applications

3-(1H-Tetrazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“3-(1H-Tetrazol-5-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to interact with various biological targets . More research is needed to identify the specific targets of this compound.

Biochemical Pathways

Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability

Result of Action

It’s known that tetrazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 3-(1H-Tetrazol-5-yl)phenol can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and should be stored in a dry environment . Its reactivity may also be influenced by the presence of other chemicals in its environment .

Biochemical Analysis

Biochemical Properties

3-(1H-Tetrazol-5-yl)phenol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the tyrosinase enzyme, where derivatives of tetrazole have shown significant inhibitory effects . This interaction is essential as tyrosinase is involved in the production of melanin, and its inhibition can have therapeutic implications for conditions like hyperpigmentation. Additionally, the compound’s structure allows it to form stable complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tetrazole derivatives have been shown to affect the PI3K and EGFR signaling pathways, which are critical for cell growth and survival . Moreover, the compound’s ability to penetrate cell membranes due to its lipophilic nature enhances its efficacy in cellular environments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with the tyrosinase enzyme results in the inhibition of melanin production . Additionally, the compound can influence gene expression by interacting with DNA and RNA, thereby modulating the transcription and translation processes . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as the inhibition of tyrosinase activity . At higher doses, toxic or adverse effects have been observed, including cellular damage and oxidative stress . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s resistance to metabolic degradation makes it a valuable tool in medicinal chemistry, as it can maintain its activity over extended periods . Additionally, its influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its efficacy by ensuring that it reaches its intended site of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Tetrazol-5-yl)phenol typically involves the reaction of phenol derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between phenol and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Tetrazol-5-yl)phenol
  • 5-(1H-Tetrazol-5-yl)phenol
  • 2-(1H-Tetrazol-5-yl)phenol

Uniqueness

3-(1H-Tetrazol-5-yl)phenol is unique due to the specific position of the tetrazole ring on the phenol group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZORRBUQWFSCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541300
Record name 3-(2H-Tetrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96859-34-6
Record name 3-(2H-Tetrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-cyanophenol (4.14 g, 34.75 mmol) (Aldrich), sodium azide (2.49 g, 38.23 mmol) (Aldrich) and ammonium chloride (2.05 g, 38.23 mmol) in N,N-dimethylformamide (30 mL) were heated to 160° C. for 18 hours. The reaction mixture was concentrated. The residue was purified by C18 column eluting with acetonitrile-water to give 3-(2H-tetrazol-5-yl)-phenol. (Yield 0.9 g, 16%).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(1H-Tetrazol-5-yl)phenol contribute to the formation of different MOF structures?

A1: In the study [], this compound acts as a precursor for the in situ generation of 2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H2L2) through nitration. H2L2 then acts as a ligand, coordinating with silver ions to form the 3D framework structure of [Ag8(L3)4(H2O)]n (complex 8). The positioning of the nitro groups and the tetrazole ring on the phenol influences the ligand's coordination geometry and ultimately dictates the final 3D structure of the MOF. This highlights how subtle variations in ligand structure can lead to diverse MOF architectures.

Q2: Does the nitration of this compound impact the material properties of the resulting MOFs?

A2: Yes, the in situ nitration of this compound significantly influences the properties of the resulting MOFs. While the research [] focuses on structural characterization, it suggests that the presence of nitro groups in the ligand contributes to the framework's stability and influences its luminescent properties. Further investigation into the impact of nitration on other material properties like porosity, gas adsorption, and catalytic activity could provide valuable insights.

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